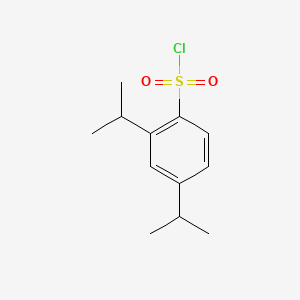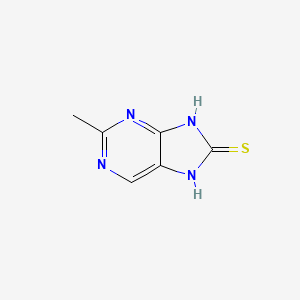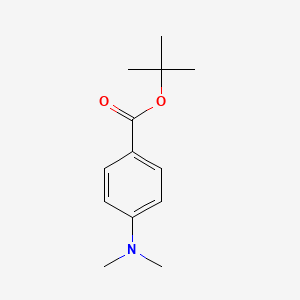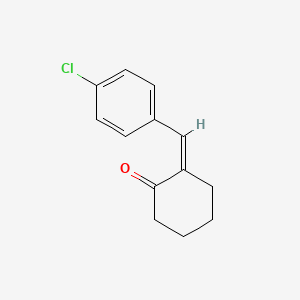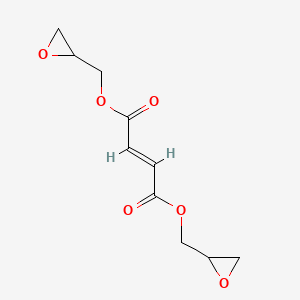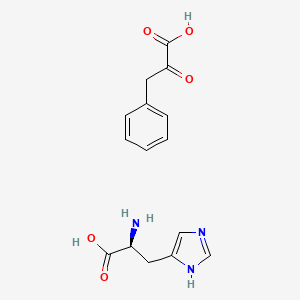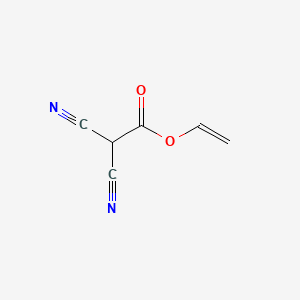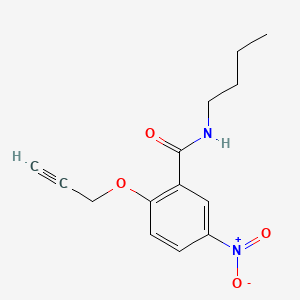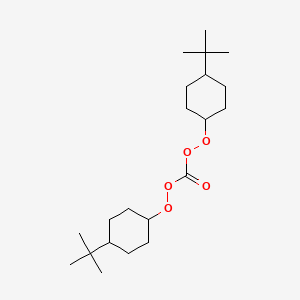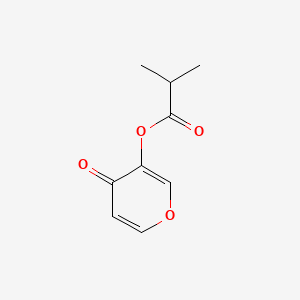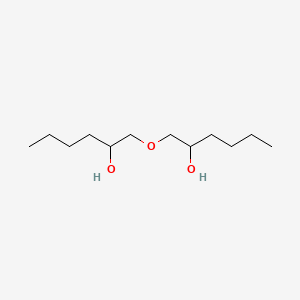
1,1'-Oxydi(hexan-2-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Oxydi(hexan-2-ol) is an organic compound with the molecular formula C12H26O3. It is a diol, meaning it contains two hydroxyl (OH) groups. This compound is used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1’-Oxydi(hexan-2-ol) can be synthesized through the reaction of hexan-2-ol with an oxidizing agent. The reaction typically involves the use of a catalyst to facilitate the formation of the ether linkage between two hexan-2-ol molecules.
Industrial Production Methods: In industrial settings, the production of 1,1’-Oxydi(hexan-2-ol) often involves the use of large-scale reactors where hexan-2-ol is reacted with an oxidizing agent under controlled temperature and pressure conditions. The process may also involve purification steps to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-Oxydi(hexan-2-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions:
Oxidation: Potassium dichromate (VI) solution acidified with dilute sulfuric acid.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenating agents such as thionyl chloride.
Major Products:
Oxidation: Formation of hexan-2-one or hexan-2-al.
Reduction: Formation of hexane.
Substitution: Formation of halogenated hexan-2-ol derivatives.
Aplicaciones Científicas De Investigación
1,1’-Oxydi(hexan-2-ol) has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1,1’-Oxydi(hexan-2-ol) exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The compound can also participate in redox reactions, altering the oxidation state of other molecules.
Comparación Con Compuestos Similares
1,2-Hexanediol: Another diol with similar properties but different structural arrangement.
Hexan-1-ol: A primary alcohol with a single hydroxyl group.
Hexan-2-ol: A secondary alcohol with a single hydroxyl group.
Uniqueness: 1,1’-Oxydi(hexan-2-ol) is unique due to its ether linkage between two hexan-2-ol molecules, which imparts distinct chemical properties compared to other similar compounds. This structural feature allows it to participate in a wider range of chemical reactions and makes it suitable for specific industrial applications.
Propiedades
Número CAS |
85866-08-6 |
|---|---|
Fórmula molecular |
C12H26O3 |
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
1-(2-hydroxyhexoxy)hexan-2-ol |
InChI |
InChI=1S/C12H26O3/c1-3-5-7-11(13)9-15-10-12(14)8-6-4-2/h11-14H,3-10H2,1-2H3 |
Clave InChI |
RYRFLXXPQQYFTJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(COCC(CCCC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


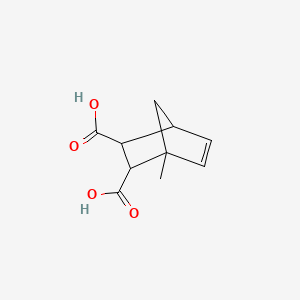
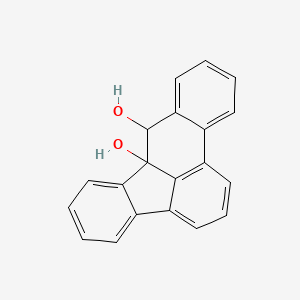
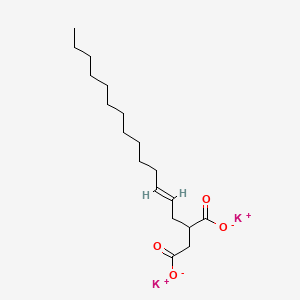
![Methyl 2-[(2-methyldecyl)amino]benzoate](/img/structure/B12650415.png)
